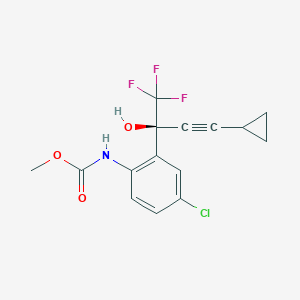

Efavirenz amino alcohol methyl carbamate

Descripción general

Descripción

Efavirenz (EFV) is an amino alcohol methyl carbamate, which is used as an antiretroviral drug to treat HIV-1 infection. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that works by inhibiting the enzyme reverse transcriptase, which is responsible for the replication of the HIV virus. EFV is a highly effective drug, with a high degree of efficacy in suppressing viral replication. It is also well-tolerated, with minimal side effects. This makes it an attractive option for treating HIV-1 infection.

Aplicaciones Científicas De Investigación

Investigación de Hidrólisis

Efavirenz amino alcohol methyl carbamate se ha utilizado en estudios para determinar la cinética y el mecanismo de hidrólisis . La degradación de efavirenz siguió una cinética de primer orden aparente en el rango de pH de 0,6 a 12,8 a 60 °C . La ruta de degradación se confirmó con experimentos de adición de una muestra auténtica del alcohol amino, lo que indica que la vía de hidrólisis del carbamato fue la reacción predominante en todo el rango de pH estudiado .

Impureza Analítica Farmacéutica

Este compuesto se utiliza como patrón de referencia en estudios de impureza analítica farmacéutica . Se suministra con un Certificado de Análisis y datos analíticos .

Síntesis Química

This compound se utiliza en la síntesis química . Es un intermedio valioso en la síntesis de varios otros compuestos .

Análisis de Residuos de Plaguicidas

Los compuestos carbamatos, incluido el carbamato de metilo SD 573, se utilizan a menudo en el análisis de residuos de plaguicidas . Se analizan sistemáticamente mediante cromatografía líquida de ultra alto rendimiento-espectrometría de masas de trampa de iones lineal de cuadrupolo en los modos de monitorización de reacción múltiple (MRM) y escaneo de iones de producto mejorado (EPI) .

Síntesis de Isocianato

Los carbamatos, incluido el carbamato de metilo SD 573, se utilizan en la síntesis de isocianatos

Mecanismo De Acción

Target of Action

The primary target of Efavirenz amino alcohol methyl carbamate is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus-1 (HIV-1) . This enzyme plays a crucial role in the life cycle of the virus, as it is responsible for transcribing the viral RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to the active site of the reverse transcriptase enzyme, blocking its RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication . This interaction involves unique steric interactions .

Biochemical Pathways

By inhibiting the reverse transcriptase enzyme, this compound prevents the transcription of HIV-1 viral RNA into DNA, thus blocking the integration of the viral DNA into the host cell’s genome . This effectively halts the replication of the virus and its subsequent spread to other cells.

Result of Action

The inhibition of the reverse transcriptase enzyme by this compound results in a decrease in the replication of HIV-1, thereby reducing the viral load in the body . This can lead to an improvement in the immune response and a delay in the progression of HIV infection.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, harsh conditions may lead to the formation of derivatives of the drug . Additionally, the presence of certain genetic polymorphisms can affect the drug’s pharmacokinetics and, consequently, its efficacy .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The Efavirenz Amino Alcohol Methyl Carbamate interacts with various enzymes and proteins. It is a non-nucleoside analogue and a direct inhibitor of reverse transcriptase, thus blocking the transcription of human immunodeficiency virus-1 (HIV-1) viral RNA into the genome of infected cells . The binding at the active site of reverse transcriptase involves unique steric interactions .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the transcription of HIV-1 viral RNA, thereby preventing the replication of the virus . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of the reverse transcriptase enzyme, inhibiting its function and thus blocking the transcription of HIV-1 viral RNA . This prevents the replication of the virus within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The degradation of Efavirenz followed apparent first-order kinetics over a range of pH values . The carbamate hydrolysis pathway was identified as the predominant reaction throughout the pH range studied .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by Cytochrome P450 2B6 (CYP2B6), the major enzyme catalyzing the formation of its primary metabolite . Polymorphisms in CYP2B6 can affect the metabolism of this compound .

Propiedades

IUPAC Name |

methyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO3/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIAOBYESJHWBW-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211563-40-5 | |

| Record name | Efavirenz amino alcohol methyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EFAVIRENZ AMINO ALCOHOL METHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376R1A850V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

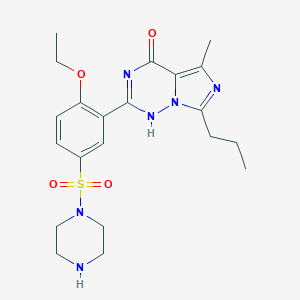

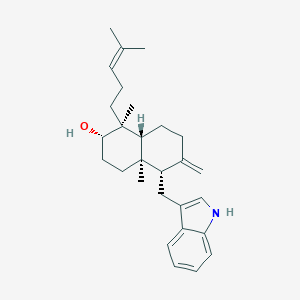

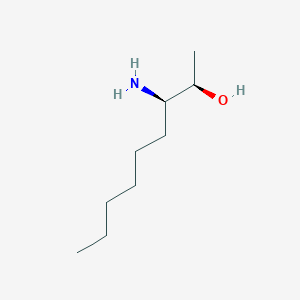

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane](/img/structure/B20074.png)

![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)

![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)